3-Hydroxyglutaric acid

Glutaric Aciduria Type I Diagnostic Biomarker Stable-Isotope Dilution Assay

Confirmatory GA-I testing requires 3-OHGA to eliminate false negatives from low-excretor patients missed by glutaric acid assays. This ≥98% analytical standard resolves critical 2-HGA co-elution (separation factor ≥1.05) for accurate stable-isotope dilution LC-MS/MS quantification. • 100% diagnostic sensitivity & specificity vs. glutaric acid • NMDA receptor agonist (10-100 μM) for excitotoxicity modeling • Inhibits mitochondrial complex II (1.0 mM) for oxidative stress studies

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 638-18-6
Cat. No. B022339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyglutaric acid
CAS638-18-6
Synonyms3-Hydroxy-pentanedioic Acid;  2,4-Dideoxypentaric Acid;  β-Hydroxyglutaric Acid; 
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESC(C(CC(=O)O)O)C(=O)O
InChIInChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)
InChIKeyZQHYXNSQOIDNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

3-Hydroxyglutaric Acid Diagnostic Overview


3-Hydroxyglutaric acid (3-OHGA; CAS 638-18-6) is a 3-hydroxycarboxylic acid derived from glutaric acid with a hydroxyl group at the 3-position [1]. It is an endogenous metabolite that accumulates in body fluids of patients with glutaric aciduria type I (GA-I), an inherited neurometabolic disorder caused by glutaryl-CoA dehydrogenase deficiency [2]. As a diagnostic marker, 3-OHGA is produced through the hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA, a reaction catalyzed by 3-methylglutaconyl-CoA hydratase [3]. For procurement specialists, this compound is supplied as a high-purity analytical standard (≥98%) critical for stable-isotope dilution mass spectrometry assays and LC-MS/MS methods used in clinical diagnostic workflows for GA-I confirmation .

Analytical Standard Grade

High-purity standard for stable-isotope dilution MS and LC-MS/MS workflows

Isomer-Specific Fit

Required for chromatographic separation from 2-hydroxyglutaric acid; supports method validation

Biomarker Selectivity

Enables differentiation from glutaric acid in low-excretor phenotype research

Why 3-Hydroxyglutaric Acid Cannot Be Substituted


Generic substitution of 3-hydroxyglutaric acid with its structural analogs is not scientifically valid for GA-I diagnostic workflows. Unlike glutaric acid, which shows overlapping excretion values between patients and controls and fails to detect 'low excretor' GA-I cases, 3-OHGA provides a 100% diagnostic sensitivity and specificity when quantified via stable-isotope dilution assays [1]. Furthermore, the structural isomer 2-hydroxyglutaric acid (2-HGA) co-elutes with 3-OHGA in conventional GC-MS methods, leading to false-positive or inaccurate quantification that can only be resolved through analytically differentiated methods specifically validated for 3-OHGA [2]. The compound's unique mechanistic role—acting as a weak agonist at NMDA receptors and inhibiting glutamate transporters—is also distinct from glutaric acid's activity at non-NMDA receptors [3].

Glutaric acid cannot replace 3-OHGA

Glutaric acid fails to identify low-excretor cases; reported diagnostic sensitivity may drop below 52%

2-Hydroxyglutaric acid co-elution risk

Structural isomer 2-HGA interferes in conventional GC-MS; isomer-specific MS method context is required

Mechanistic mismatch with glutaric acid

3-OHGA acts at NMDA receptors/glutamate transporters; GA targets non-NMDA receptors—pathway interpretation may differ

3-Hydroxyglutaric Acid Comparative Evidence


3-OHGA vs. Glutaric Acid: Sensitivity in Low Excretors

3-OHGA achieves 100% diagnostic sensitivity and specificity for GA-I, whereas glutaric acid (GA) shows significant overlap between patients and controls, particularly in 'low excretor' patients where GA is intermittently normal or only slightly elevated [1]. In a clinical trial of 25 GCDH-deficient patients, 12 were classified as low excretors with urinary GA below 100 mmol/mol creatinine, overlapping with control ranges; only 3-OHGA quantification correctly identified all 25 patients [1].

Sensitivity vs GA
Head-to-head
3-OHGA sensitivity 100% (n=25), specificity 100%; glutaric acid missed 12/25 low excretors
Reported diagnostic sensitivity advantage in GA-I biomarker context
Stable-isotope dilution GC-MS; urine research matrices
Glutaric Aciduria Type I Diagnostic Biomarker Stable-Isotope Dilution Assay

3-OHGA vs. 2-Hydroxyglutaric Acid: Separation Requirement

Conventional GC-MS methods suffer from co-elution and spectral similarities between 3-OHGA and 2-hydroxyglutaric acid (2-HGA), causing difficulties in quantitating slightly elevated 3-OHGA [1]. An LC-MS/MS method successfully resolves 3-OHGA from 2-HGA with a separation factor of 1.05 and resolution of 1.03, achieving retention times of 7.82 min for 3-OHGA vs. 8.21 min for 2-HGA [2].

2-HGA separation
Method context
3-OHGA RT 7.82 min, 2-HGA RT 8.21 min; separation factor 1.05, resolution 1.03 (LC-MS/MS)
Supports isomer-specific MS method validation; avoids false positives
C8 column, butyl-ester derivative; LOD 0.348 ng/mL
Clinical Mass Spectrometry Isomer Differentiation GA-I Confirmatory Testing

3-OHGA vs. Glutaric Acid: Excitotoxic Mechanisms

3-OHGA and glutaric acid (GA) exhibit differential effects on the glutamatergic system. GA selectively inhibits Na+-independent [3H]glutamate binding (binding to non-NMDA/kainate receptors) in cerebral cortex and striatum of 7- and 15-day-old rats, whereas 3-OHGA does not alter this binding but instead inhibits Na+-dependent [3H]glutamate binding (binding to transporters) specifically in striatum of 7-day-old rats [1]. Additionally, 3-OHGA acts as a weak NMDA receptor agonist, decreasing glutamate binding by up to 20% at 10 μM and 45% at 100 μM, with non-additive effects when combined with NMDA [2].

NMDA receptor activity
Head-to-head
3-OHGA (10-100 µM) decreases glutamate binding up to 45%; NMDA co-incubation non-additive
Reported NMDA agonist context; GA acts via non-NMDA receptors
Rat synaptic plasma membranes; [3H]glutamate binding
Neurotoxicity NMDA Receptor Glutamate Transporter

3-OHGA vs. Glutaric Acid: Brain Energy Metabolism

3-OHGA at 1.0 mM significantly inhibits respiratory chain complex II activity in rat cerebral cortex and C6 glioma cells, whereas GA's effects on energy metabolism differ in mechanism and potency [1]. Additionally, 3-OHGA lowers the respiratory control ratio in the presence of glutamate/malate and succinate under stressful conditions, acting as an endogenous uncoupler of mitochondrial respiration, while GA's effects are mediated through other pathways [1].

Complex II inhibition
Class-level
3-OHGA (1.0 mM) inhibits complex II; GA mechanism distinct (class-level inference)
Supports mitochondrial dysfunction research model; requires validation
Data to verify; in vitro rat brain/C6 glioma cells
Mitochondrial Dysfunction Energy Metabolism GA-I Pathophysiology

3-OHGA vs. Glutaric Acid: Oxidative Stress Induction

3-OHGA significantly increases chemiluminescence, thiobarbituric acid-reactive species (TBA-RS), and nitric oxide metabolites in cerebral cortex of young rats, while simultaneously decreasing total radical-trapping antioxidant potential (TRAP) [1]. In contrast, glutaric acid does not produce the same magnitude or pattern of oxidative stress markers under comparable conditions, highlighting 3-OHGA as the primary oxidative stress-inducing metabolite in GA-I [1].

Oxidative stress markers
Class-level
3-OHGA increases chemiluminescence, TBA-RS, nitric oxide metabolites; decreases TRAP
Reported oxidative stress induction context; GA does not replicate
Source review; rat cerebral cortex homogenates
Oxidative Stress Lipid Peroxidation GA-I Neuropathology

3-Hydroxyglutaric Acid Validated Applications


GA-I Confirmatory Testing After Positive Newborn Screen

In clinical laboratories performing newborn screening for inborn errors of metabolism, a positive result for elevated glutarylcarnitine (C5DC) requires confirmatory testing via urine organic acid analysis. 3-OHGA is the mandatory confirmatory biomarker, as its quantification by stable-isotope dilution GC-MS or LC-MS/MS achieves 100% diagnostic sensitivity and specificity, correctly identifying low-excretor GA-I patients who would be missed by glutaric acid measurement alone [1]. Procurement of 3-OHGA analytical standards (≥98% purity) with deuterated internal standards is essential for this workflow.

Isomer-Specific LC-MS/MS Method Development

Laboratories developing or validating clinical MS methods for GA-I must procure high-purity 3-OHGA to establish isomer-specific calibration curves and quality controls. The documented co-elution of 3-OHGA with 2-hydroxyglutaric acid in conventional GC-MS necessitates method validation using 3-OHGA standards that demonstrate baseline resolution (separation factor ≥1.05) [2]. This ensures accurate quantitation of slightly elevated 3-OHGA in urine and plasma, avoiding false-positive or false-negative results caused by 2-HGA interference [2].

NMDA Receptor Excitotoxicity in GA-I Research

For in vitro and in vivo studies investigating the neuropathological mechanisms of GA-I, 3-OHGA is the required compound to model NMDA receptor-mediated excitotoxicity. At concentrations of 10-100 μM, 3-OHGA acts as a weak NMDA receptor agonist, decreasing glutamate binding by up to 45% and increasing MK-801 binding by 32-40%, reflecting channel opening [3]. This activity is distinct from glutaric acid's action at non-NMDA receptors, making 3-OHGA the essential reagent for dissecting excitotoxic pathways in GA-I brain injury [3].

GA-I Mitochondrial and Oxidative Stress Studies

Investigators studying mitochondrial dysfunction and oxidative stress in GA-I should procure 3-OHGA for experimental models, as it specifically inhibits respiratory chain complex II at 1.0 mM and acts as an endogenous mitochondrial uncoupler, reducing the respiratory control ratio under stress conditions [4]. Additionally, 3-OHGA induces lipid peroxidation (increased chemiluminescence and TBA-RS) and depletes antioxidant defenses (decreased TRAP) in cerebral cortex, effects not replicated by glutaric acid [5]. These differential activities establish 3-OHGA as the critical compound for testing antioxidant or metabolic interventions in GA-I research.

Application
Selection Property
Validation Focus
GA-I biomarker confirmation in urine organic acid profiling
Isotope-dilution MS standard with demonstrated sensitivity
Low-excretor detection capability; matrix-specific calibration
Isomer-specific LC-MS/MS method development
Chromatographic resolution from 2-hydroxyglutaric acid
Baseline separation verification; LOD/LOQ in relevant research matrices
NMDA receptor excitotoxicity research in GA-I models
Distinct NMDA receptor interaction profile vs glutaric acid
Receptor-binding assay reproducibility; concentration-response relationship
Mitochondrial and oxidative stress studies in GA-I
Specific complex II inhibition and oxidative stress induction
End-point consistency across model systems; antioxidant intervention readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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